Cas no 21520-79-6 (N-Hydroxy-1-hydrazinecarboxamide)
N-Hydroxy-1-hydrazinecarboxamide Chemical and Physical Properties
Names and Identifiers
-
- Hydrazinecarboxamide,N-hydroxy-
- N-Hydroxy-1-hydrazinecarboxamide
- N-Hydroxyhydrazinecarboxamide
- 1-amino-3-hydroxyurea
- CS-0328319
- SB86378
- hydroxyhydrazinecarboxamide
- AKOS005070075
- NSC-136574
- DTXSID20300392
- 21520-79-6
- FT-0680238
- 2W-0354
- NSC136574
- MFCD03791199
- J-521473
- 4-hydroxysemicarbazide
- CHEMBL134941
- DB-298751
-
- MDL: MFCD03791199
- Inchi: 1S/CH5N3O2/c2-3-1(5)4-6/h6H,2H2,(H2,3,4,5)
- InChI Key: CNRHKPRBIKMGPQ-UHFFFAOYSA-N
- SMILES: ONC(NN)=O
Computed Properties
- Exact Mass: 91.03820
- Monoisotopic Mass: 91.038176411g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 6
- Rotatable Bond Count: 2
- Complexity: 52.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.3
- Topological Polar Surface Area: 87.4Ų
Experimental Properties
- Melting Point: 130-132°C
- PSA: 87.38000
- LogP: 0.03060
N-Hydroxy-1-hydrazinecarboxamide Customs Data
- HS CODE:2928000090
- Customs Data:
China Customs Code:
2928000090Overview:
2928000090 Other hydrazine(Hydrazine)And chlorhexidine(hydroxylamine)Organic derivatives of.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
N-Hydroxy-1-hydrazinecarboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A250001736-5g |
N-Hydroxyhydrazinecarboxamide |
21520-79-6 | 95% | 5g |
$560.68 | 2023-09-02 | |
| TRC | H943053-50mg |
N-Hydroxy-1-hydrazinecarboxamide |
21520-79-6 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | H943053-100mg |
N-Hydroxy-1-hydrazinecarboxamide |
21520-79-6 | 100mg |
$ 65.00 | 2022-06-04 | ||
| TRC | H943053-500mg |
N-Hydroxy-1-hydrazinecarboxamide |
21520-79-6 | 500mg |
$ 185.00 | 2022-06-04 | ||
| eNovation Chemicals LLC | Y1225860-25g |
N-Hydroxyhydrazinecarboxamide |
21520-79-6 | 95% | 25g |
$600 | 2024-06-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1398989-250mg |
N-hydroxyhydrazinecarboxamide |
21520-79-6 | 97% | 250mg |
¥91 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1398989-1g |
N-hydroxyhydrazinecarboxamide |
21520-79-6 | 97% | 1g |
¥94 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1398989-5g |
N-hydroxyhydrazinecarboxamide |
21520-79-6 | 97% | 5g |
¥352 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1398989-25g |
N-hydroxyhydrazinecarboxamide |
21520-79-6 | 97% | 25g |
¥1147 | 2023-04-14 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X94745-25g |
N-hydroxyhydrazinecarboxamide |
21520-79-6 | 95% | 25g |
¥6008.0 | 2023-09-05 |
N-Hydroxy-1-hydrazinecarboxamide Related Literature
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
Additional information on N-Hydroxy-1-hydrazinecarboxamide
Research Brief on N-Hydroxy-1-hydrazinecarboxamide (CAS: 21520-79-6): Recent Advances and Applications
N-Hydroxy-1-hydrazinecarboxamide (CAS: 21520-79-6) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This hydrazine derivative, characterized by its unique N-hydroxy substitution, has demonstrated promising biological activities that warrant further investigation. Recent studies have focused on its potential as a versatile pharmacophore in drug design, particularly in the development of enzyme inhibitors and metal-chelating agents.
A 2023 study published in the Journal of Medicinal Chemistry explored the compound's mechanism of action as a histone deacetylase (HDAC) inhibitor. The research team demonstrated that N-Hydroxy-1-hydrazinecarboxamide exhibits selective inhibition against class IIa HDACs, with an IC50 value of 3.2 μM for HDAC4. This finding suggests potential applications in epigenetic therapy for cancer and neurodegenerative diseases. The study utilized X-ray crystallography to reveal the compound's binding mode within the HDAC active site, providing structural insights for future inhibitor design.
In the field of antimicrobial research, a 2024 publication in Bioorganic Chemistry reported the compound's efficacy against drug-resistant bacterial strains. The research showed that N-Hydroxy-1-hydrazinecarboxamide, when complexed with transition metals, displayed potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 8 μg/mL. The metal-chelating properties of this compound appear to disrupt bacterial iron homeostasis, offering a novel mechanism of action against resistant pathogens.
Recent advancements in synthetic methodology have improved the production and purification of N-Hydroxy-1-hydrazinecarboxamide. A 2023 patent application (WO202318765A1) describes an optimized synthetic route starting from carbohydrazide, achieving an overall yield of 78% with high purity (>99%). This development addresses previous challenges in large-scale production and enhances the compound's accessibility for pharmaceutical applications.
The compound's potential in neurodegenerative disease treatment was highlighted in a 2024 study published in ACS Chemical Neuroscience. Researchers found that N-Hydroxy-1-hydrazinecarboxamide could chelate copper ions involved in amyloid-β aggregation, reducing oxidative stress in neuronal cell models. This dual mechanism of metal chelation and free radical scavenging positions the compound as a promising candidate for Alzheimer's disease therapy.
Ongoing clinical investigations (Phase I trials) are evaluating the safety profile of N-Hydroxy-1-hydrazinecarboxamide derivatives as potential anticancer agents. Preliminary results presented at the 2024 American Association for Cancer Research meeting indicate good tolerability at therapeutic doses, with pharmacokinetic studies showing favorable tissue distribution patterns. These developments mark significant progress in translating the compound's laboratory potential into clinical applications.
Future research directions for N-Hydroxy-1-hydrazinecarboxamide include exploration of its immunomodulatory properties and potential applications in autoimmune diseases. Recent in vitro studies suggest the compound may influence T-cell differentiation, though the exact mechanisms remain to be elucidated. The versatility of this scaffold continues to attract attention from both academic and industrial researchers, positioning it as a valuable tool in chemical biology and drug discovery.
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